Methyl 2-methyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide
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Overview
Description
Methyl 2-methyl-1-oxa-5-thiaspiro[24]heptane-2-carboxylate 5,5-dioxide is a chemical compound with the molecular formula C8H12O5S It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a thioester with an epoxide in the presence of a base, followed by oxidation to introduce the dioxide functionality. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for efficiency and cost-effectiveness, with considerations for the safe handling of reagents and the minimization of waste. Advanced techniques such as continuous flow reactors may be employed to enhance the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can be used to modify the sulfur dioxide group.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl 2-methyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spiro compounds with potential pharmaceutical applications.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which Methyl 2-methyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s spiro structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include oxidative stress response and signal transduction, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide: Similar in structure but lacks the methyl group at the 2-position.
Methyl 2-chloro-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide: Contains a chlorine atom instead of a methyl group.
Uniqueness
Methyl 2-methyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide is unique due to the presence of both an oxygen and sulfur atom in its spiro structure, as well as the methyl group at the 2-position. This combination of features imparts distinct chemical properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H12O5S |
---|---|
Molecular Weight |
220.25 g/mol |
IUPAC Name |
methyl 2-methyl-6,6-dioxo-1-oxa-6λ6-thiaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C8H12O5S/c1-7(6(9)12-2)8(13-7)3-4-14(10,11)5-8/h3-5H2,1-2H3 |
InChI Key |
KDVQIXLXMRZMMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(O1)CCS(=O)(=O)C2)C(=O)OC |
Origin of Product |
United States |
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